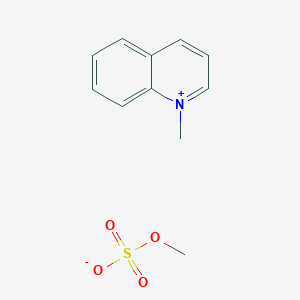

1-Methylquinolinium methyl sulfate

Cat. No. B1625899

Key on ui cas rn:

38746-10-0

M. Wt: 255.29 g/mol

InChI Key: VFQIAXMMFNWEIF-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04622400

Procedure details

Pure, commercial grades of quinoline, benzene and dimethylsulfate were stored over Molecular Sieve 4A for two days prior to reaction. Into a three liter, three-necked round bottomed flask fitted with an electrical heater, stirrer, dropping funnel and an efficient reflux condenser equipped with calcium chloride drying tube were placed quinoline 300 ml. (328.8 g., 2.54 moles) in benzene 900 ml. Dimethyl sulfate 240 ml. (319.2 g., 2.53 moles) in benzene 180 ml. was run in rapidly over five minutes while the contents were vigorously stirred. Spontaneous warming and refluxing occurred and the liquid separated into two phases. After the initial reaction had subsided the flask was heated to reflux for two hours and then allowed to cool for two hours. All the time the reagents were vigorously stirred until the cooled mixture became a suspension of small particles. These were filtered as far as removing Cthe solvent, washed with benzene 1000 ml. and refiltered, and were transferred to tared bottles in a vacuum desiccator over sulfuric acid and sodium hydroxide. The desiccator was evacuated at room temperature for about six hours when no further benzene was collected in a liquid nitrogen trap. Total yield of dried material 633.5 g. (98%).

[Compound]

Name

4A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:11][O:12][S:13]([O:16]C)(=[O:15])=[O:14]>C1C=CC=CC=1>[CH3:11][O:12][S:13]([O-:16])(=[O:15])=[O:14].[CH3:11][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)OC

|

[Compound]

|

Name

|

4A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=CC=C12

|

Step Three

|

Name

|

|

|

Quantity

|

240 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Four

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were vigorously stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a three liter, three-necked round bottomed flask fitted with an electrical heater, stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with calcium chloride drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rapidly over five minutes

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Spontaneous warming

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid separated into two phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the initial reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for two hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool for two hours

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

All the time the reagents were vigorously stirred until the cooled mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a suspension of small particles

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

These were filtered as far

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as removing Cthe solvent

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with benzene 1000 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The desiccator was evacuated at room temperature for about six hours when no further benzene

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected in a liquid nitrogen trap

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C12

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |